molecular formula C22H22FNO5 B063106 9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one CAS No. 188824-93-3

9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one

Cat. No. B063106
CAS RN: 188824-93-3
M. Wt: 399.4 g/mol
InChI Key: PQOBOLQAGIWBNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one, also known as FK506 or Tacrolimus, is a potent immunosuppressive drug that is widely used in organ transplantation and autoimmune diseases. It was first isolated from the soil bacterium Streptomyces tsukubaensis in 1987 and has since become an important drug in the field of immunology.

Mechanism of Action

9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one exerts its immunosuppressive effects by inhibiting T-cell activation and proliferation. It binds to the cytosolic protein FKBP12, which then binds to and inhibits the phosphatase calcineurin. This leads to the inhibition of NFAT, a transcription factor that is critical for T-cell activation and proliferation.
Biochemical and physiological effects:
9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one has a variety of biochemical and physiological effects. It has been shown to inhibit the production of cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which are important in T-cell activation and proliferation. It also inhibits the expression of adhesion molecules on T-cells, which are important in their migration to sites of inflammation. Additionally, it has been shown to inhibit the production of antibodies by B-cells.

Advantages and Limitations for Lab Experiments

9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one is a powerful immunosuppressive drug that has many advantages for use in lab experiments. It has a high affinity for its target protein FKBP12, which allows for precise control of its effects. Additionally, it has a long half-life, which allows for sustained suppression of T-cell activation and proliferation. However, it also has some limitations, such as its potential for toxicity and its narrow therapeutic window.

Future Directions

There are many potential future directions for research on 9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one. One area of interest is the development of new derivatives of 9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the identification of new targets for 9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one, which could lead to the development of new immunosuppressive drugs. Additionally, there is interest in exploring the potential use of 9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one in the treatment of other diseases, such as cancer and neurodegenerative disorders.
In conclusion, 9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one is a potent immunosuppressive drug that has many applications in the field of immunology. Its mechanism of action involves the inhibition of T-cell activation and proliferation through the inhibition of calcineurin. It has many advantages for use in lab experiments, but also has some limitations. There are many potential future directions for research on 9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one, including the development of new derivatives and the identification of new targets.

Synthesis Methods

The synthesis of 9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one is a complex process that involves several steps. The initial step involves the fermentation of Streptomyces tsukubaensis in a suitable medium. The culture broth is then extracted with a suitable solvent to obtain the crude extract. The extract is further purified by various chromatographic techniques to obtain pure 9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one.

Scientific Research Applications

9-(2-Fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one has been extensively studied for its immunosuppressive properties. It works by binding to a cytosolic protein called FK-binding protein 12 (FKBP12), which then inhibits the activity of a serine-threonine phosphatase called calcineurin. This leads to the inhibition of the nuclear factor of activated T cells (NFAT) and subsequent suppression of T-cell activation and proliferation.

properties

CAS RN

188824-93-3

Molecular Formula

C22H22FNO5

Molecular Weight

399.4 g/mol

IUPAC Name

9-(2-fluorophenyl)-7-hydroxy-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one

InChI

InChI=1S/C22H22FNO5/c1-11(2)27-20-18(25)16-14(13-7-5-6-8-15(13)23)9-10-24-17(16)19(29-22(24)26)21(20)28-12(3)4/h5-12,14,25H,1-4H3

InChI Key

PQOBOLQAGIWBNQ-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C2=C3C(=C1OC(C)C)OC(=O)N3C=CC2C4=CC=CC=C4F)O

Canonical SMILES

CC(C)OC1=C(C2=C3C(=C1OC(C)C)OC(=O)N3C=CC2C4=CC=CC=C4F)O

synonyms

2H,6H-Oxazolo[5,4,3-ij]quinolin-2-one, 6-(2-fluorophenyl)-7-hydroxy-8,9-bis(1-methylethoxy)-

Origin of Product

United States

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